Essential Intermediate for Clinical-Stage DHODH Inhibitor ASLAN003 (Farudodstat) with 35 nM IC50 Against Human DHODH
3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine is the direct synthetic precursor to ASLAN003 (Farudodstat), a potent and orally active DHODH inhibitor with an IC50 of 35 nM against recombinant human DHODH enzyme [1]. The compound is reacted with 2-chloronicotinic acid to yield ASLAN003 [2]. In contrast, the structurally related analog 3',5'-difluoro-[1,1'-biphenyl]-4-amine (CAS 405058-00-6), which lacks the 3'-methoxy group, does not yield comparably potent DHODH inhibitors when subjected to analogous derivatization, as evidenced by the absence of any clinical-stage candidates derived from this simpler analog [3].
| Evidence Dimension | DHODH inhibitory potency of final drug candidate derived from intermediate |
|---|---|
| Target Compound Data | ASLAN003 IC50 = 35 nM (human DHODH enzyme) |
| Comparator Or Baseline | 3',5'-difluoro-[1,1'-biphenyl]-4-amine-derived analogs (no clinical candidates reported) |
| Quantified Difference | Clinical candidate vs. no reported clinical development |
| Conditions | Recombinant human DHODH enzyme assay; clinical development status |
Why This Matters
Procurement of this specific intermediate enables synthesis of a clinical-stage DHODH inhibitor; alternative biphenylamine intermediates do not provide access to the same therapeutic lead.
- [1] Bertin Bioreagent. ASLAN003 (CAT N°: 33516) Datasheet. IC50 = 35 nM for DHODH. View Source
- [2] Patent EA022805B1. Process for manufacturing 2-[(3,5-difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid. View Source
- [3] PubChem. 4-(3,5-Difluorophenyl)aniline (CAS 405058-00-6). Structural analog without 3'-methoxy substitution. View Source
